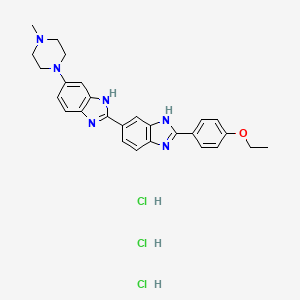

Bisbenzimide ethoxide trihydrochloride

Overview

Description

Hoechst 33342 (hydrochloride) is a cell-permeable, fluorescent dye that is widely used for staining and visualizing cell nuclei in both live and fixed cells. This compound is part of the Hoechst family of dyes, which are known for their ability to bind to the minor groove of adenine-thymine-rich sequences in DNA, emitting blue fluorescence upon excitation by ultraviolet light . Hoechst 33342 (hydrochloride) is particularly favored for its high cell permeability and low cytotoxicity, making it an excellent choice for various biological and medical applications .

Mechanism of Action

Bisbenzimide Ethoxide Trihydrochloride, also known as Hoechst 33342 Trihydrochloride, is a compound used in molecular biology applications due to its unique properties and interactions with DNA .

Target of Action

The primary target of this compound is the DNA within cells. More specifically, it binds preferentially to adenine-thymine (A-T) rich regions of DNA .

Mode of Action

This compound interacts with its target by binding into the minor groove of DNA . This interaction results in a significant enhancement of its fluorescence intensity, particularly when bound to A-T rich double-strand DNA .

Biochemical Pathways

The binding of this compound to DNA affects several biochemical pathways. It stimulates topoisomerase I-mediated DNA cleavage . This compound is also known to inhibit late autophagy by blocking autophagosome-lysosome fusion .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It’s known that the compound is cell-permeable , which allows it to enter cells and interact with DNA. The compound is often brightly labeled by submicromolar concentrations and can be clearly visualized with or without washing .

Result of Action

The binding of this compound to DNA results in a variety of molecular and cellular effects. It is used for specifically staining the nuclei of living or fixed cells and tissues . This stain is commonly used in combination with 5-bromo-2’-deoxyuridine (BrdU) labeling to distinguish the compact chromatin of apoptotic nuclei, to identify replicating cells, and to sort cells based on their DNA content .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is excited by ultraviolet light and emits blue fluorescence at 460-490 nm . Therefore, the presence and intensity of ultraviolet light can affect its action. Additionally, the compound should be stored at 2-8°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

Bisbenzimide ethoxide trihydrochloride plays a crucial role in biochemical reactions by binding to the minor groove of double-stranded DNA. This interaction is highly specific to adenine-thymine-rich regions, which allows for the selective staining of DNA. The compound is membrane-permeable, enabling it to enter living cells and bind to nuclear DNA without causing significant cytotoxicity . This compound has been shown to interact with topoisomerase I, trapping it in reversible cleavable complexes, which can affect DNA replication and transcription .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to induce cytotoxicity in certain cell lines by interfering with DNA replication and transcription . Additionally, it can affect the distribution of chromatin within the nucleus, leading to changes in gene expression patterns .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its binding interactions with DNA. By binding to the minor groove of adenine-thymine-rich regions, it can alter the conformation of DNA and affect the binding of other proteins, such as transcription factors and polymerases . This binding can lead to the inhibition or activation of specific genes, depending on the context. Additionally, the interaction with topoisomerase I can result in the stabilization of cleavable complexes, which can interfere with DNA replication and transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored in the dark at low temperatures, but it can degrade over time if exposed to light or higher temperatures . Long-term exposure to this compound in cell cultures can lead to changes in cellular function, including alterations in gene expression and chromatin structure . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of proper storage and handling of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can be used to selectively stain DNA without causing significant toxicity . At higher doses, this compound can induce cytotoxicity and affect cellular function. Threshold effects have been observed, where a certain concentration of the compound is required to achieve effective staining, but exceeding this concentration can lead to adverse effects . Toxic effects at high doses include DNA damage and apoptosis in certain cell types .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to DNA metabolism. The compound interacts with enzymes such as topoisomerase I, which plays a role in DNA replication and transcription . Additionally, this compound can affect metabolic flux by altering the availability of DNA for transcription and replication . These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion due to its membrane permeability . The compound can accumulate in the nucleus, where it binds to DNA and exerts its effects. Transporters and binding proteins may also play a role in the localization and accumulation of this compound within specific cellular compartments .

Subcellular Localization

This compound is predominantly localized in the nucleus due to its strong affinity for DNA . This subcellular localization is crucial for its function as a DNA stain. The compound’s ability to bind to adenine-thymine-rich regions of DNA ensures that it is specifically targeted to chromatin within the nucleus. Post-translational modifications and targeting signals may also influence the localization and activity of this compound within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hoechst 33342 (hydrochloride) involves the reaction of 2’-[4-ethoxyphenyl]-5-[4-methyl-1-piperazinyl]-2,5’-bi-1H-benzimidazole with hydrochloric acid to form the trihydrochloride trihydrate salt . The reaction is typically carried out under controlled conditions to ensure the purity and stability of the final product.

Industrial Production Methods: Industrial production of Hoechst 33342 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure consistency and reliability of the dye. The final product is often supplied as a solution in aqueous medium, with specific storage conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Hoechst 33342 (hydrochloride) primarily undergoes binding reactions with DNA, specifically targeting adenine-thymine-rich regions. It does not typically participate in oxidation, reduction, or substitution reactions under normal biological conditions .

Common Reagents and Conditions: The dye is commonly used in combination with other reagents such as 5-bromo-2’-deoxyuridine (BrdU) for cell cycle studies and propidium iodide for apoptosis analysis . The staining process usually involves diluting the dye in phosphate-buffered saline (PBS) and incubating with cells at room temperature or 37°C for a specified period .

Major Products Formed: The primary product formed from the interaction of Hoechst 33342 (hydrochloride) with DNA is a fluorescent complex that emits blue light upon excitation. This complex is used to visualize and analyze nuclear morphology and DNA content in various cell types .

Scientific Research Applications

Hoechst 33342 (hydrochloride) has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent probe to study DNA interactions and binding affinities.

Biology: Employed in cell cycle studies, apoptosis analysis, and cell sorting based on DNA content

Industry: Applied in high-content screening and analysis for drug discovery and development.

Comparison with Similar Compounds

Hoechst 33342 (hydrochloride) is part of a family of dyes that includes Hoechst 33258 and Hoechst 34580. Compared to Hoechst 33258, Hoechst 33342 (hydrochloride) is more cell-permeable due to the presence of an additional lipophilic ethyl group . Hoechst 34580, on the other hand, has a dimethylamine group that shifts its emission maximum to 490 nm, compared to the 461 nm emission of Hoechst 33342 (hydrochloride) . These differences in structure and properties make Hoechst 33342 (hydrochloride) particularly suitable for live cell staining and applications requiring high cell permeability and low cytotoxicity .

References

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N6O.3ClH/c1-3-34-21-8-4-18(5-9-21)26-28-22-10-6-19(16-24(22)30-26)27-29-23-11-7-20(17-25(23)31-27)33-14-12-32(2)13-15-33;;;/h4-11,16-17H,3,12-15H2,1-2H3,(H,28,30)(H,29,31);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABNPSKWVNCGMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31Cl3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236482 | |

| Record name | Bisbenzimide ethoxide trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow-green powder; [Acros Organics MSDS] | |

| Record name | Bisbenzimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12368 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

875756-97-1 | |

| Record name | Bisbenzimide ethoxide trihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875756971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisbenzimide ethoxide trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BISBENZIMIDE ETHOXIDE TRIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P976261J69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-5-hydroxymethyl-3-methyl-tetrahydrofuran-3,4-diol](/img/structure/B1257614.png)

![Pyrazolo[1,5-c]quinazoline](/img/structure/B1257617.png)

![2-[4-[3,3-Diethyl-1-[1-(4-methylphenyl)butylcarbamoyl]-4-oxoazetidin-2-yl]oxyphenyl]acetic acid](/img/structure/B1257633.png)